Cas no 796108-95-7 (5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole)

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloro-4-methylphenyl group at the 5-position and a phenyl group at the 3-position. This structure imparts stability and potential utility in agrochemical and pharmaceutical applications due to its robust aromatic framework and electron-withdrawing chloro substituent. The compound's rigid oxadiazole ring enhances thermal and chemical resistance, making it suitable for high-performance material synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating research in ligand design and bioactive molecule development. The product is characterized by high purity and consistent performance, meeting stringent laboratory and industrial requirements.
5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole structure
796108-95-7 structure
Product Name:5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
CAS No:796108-95-7
MF:C15H11ClN2O
MW:270.71364235878
CID:6598304
PubChem ID:2056784
Update Time:2025-05-20

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 796108-95-7
    • 5-(2-chloranyl-4-methyl-phenyl)-3-phenyl-1,2,4-oxadiazole
    • cid_2056784
    • Z57056179
    • PD148564
    • EN300-26868510
    • CID 2056784
    • 5-(2-chloro-4-methyl-phenyl)-3-phenyl-1,2,4-oxadiazole
    • 5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
    • HMS2255H16
    • MLS000115426
    • AKOS001091778
    • CHEMBL261123
    • SMR000092530
    • BDBM39048
    • 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
    • Inchi: 1S/C15H11ClN2O/c1-10-7-8-12(13(16)9-10)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3
    • InChI Key: VKXJIEMSZDBZKJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1C1=NC(C2C=CC=CC=2)=NO1

Computed Properties

  • Exact Mass: 270.0559907g/mol
  • Monoisotopic Mass: 270.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 38.9Ų

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26868510-0.05g
5-(2-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
796108-95-7 95.0%
0.05g
$2755.0 2025-03-20

Additional information on 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Introduction to 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole (CAS No. 796108-95-7)

5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by its CAS number 796108-95-7, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this oxadiazole derivative incorporates a chloro-substituted aromatic ring and a phenyl group, which contribute to its distinct reactivity and biological activity.

The compound's structure is composed of a central 1,2,4-oxadiazole ring, which is a heterocyclic compound containing nitrogen atoms. This core structure is flanked by two phenyl groups and a chloro-substituted benzene ring. The presence of these functional groups makes 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole a versatile molecule that can interact with various biological targets. The chloro and methyl substituents on the aromatic ring enhance its lipophilicity and binding affinity, making it an attractive candidate for further pharmacological investigation.

In recent years, there has been growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The oxadiazole core is known for its ability to act as a scaffold for drug design, providing a platform for the development of novel therapeutic agents. The specific substitution pattern in 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole suggests that it may exhibit unique pharmacological properties compared to other oxadiazole derivatives.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Oxadiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These cytokines play a crucial role in the inflammatory response and are often overexpressed in chronic inflammatory diseases. By targeting these pathways, 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole could offer a new therapeutic approach for conditions like rheumatoid arthritis and inflammatory bowel disease.

Furthermore, this compound has shown promise in preliminary studies as an antioxidant agent. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The ability of 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole to scavenge reactive oxygen species may help mitigate oxidative damage and protect against cellular dysfunction. This potential makes it an intriguing candidate for further investigation in the context of neuroprotective therapies.

The synthesis of 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the oxadiazole ring through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the chloro and methyl substituents on the aromatic rings. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to achieve regioselective substitutions and improve overall synthetic efficiency.

The pharmacokinetic properties of this compound are also an area of active research. Understanding how the body processes and eliminates 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is crucial for determining its therapeutic window and potential side effects. Preliminary studies suggest that this compound may exhibit moderate bioavailability due to its lipophilic nature. However, further investigations are needed to fully elucidate its metabolic pathways and excretion mechanisms.

In conclusion, 5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4 oxadiazole (CAS No. 796108957) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for drug development targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies for oxadiazole derivatives like this one,its role in medicine is likely to expand further。

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